methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate
Overview
Description
Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate is a complex organic compound with a unique structure characterized by the presence of a nitro group, a phenyl ring, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate typically involves the olefination of electron-deficient alkenes with allyl acetate. This process is catalyzed by ruthenium and does not require an external oxidant, making it efficient and environmentally friendly . The reaction conditions include the use of [Ru(p-cymene)Cl2]2 (3 mol%) and AgSbF6 (20 mol%) in dichloroethane at 110°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)]hepta-2,4,6-trienoate
- Methyl (E,E,Z)-2,4,6-Decatrienoate
Uniqueness
Methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-17(5-2)14(13-9-7-6-8-10-13)11-12-15(18(20)21)16(19)22-3/h6-12H,4-5H2,1-3H3/b14-11+,15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMRYQXXROZSDW-ADBGAXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=CC=C(C(=O)OC)[N+](=O)[O-])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=C/C=C(/C(=O)OC)\[N+](=O)[O-])/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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